molecular formula C24H29N3O4S2 B2974579 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one CAS No. 941950-60-3

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one

Cat. No. B2974579
CAS RN: 941950-60-3
M. Wt: 487.63
InChI Key: SEFUQZITTQVDIQ-UHFFFAOYSA-N
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Description

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one is a useful research compound. Its molecular formula is C24H29N3O4S2 and its molecular weight is 487.63. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Computational Chemistry

Crystal Structure Studies : Compounds with structural similarities to the chemical have been synthesized and their structures confirmed via single crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations help in understanding the reactive sites for electrophilic and nucleophilic nature of the molecules. This approach aids in predicting the behavior and reactivity of similar compounds in various chemical environments (Kumara et al., 2017).

Biological Evaluation

Anticancer Activity : Some derivatives structurally related to the compound have demonstrated anticancer activity against a variety of cancer cell lines. This suggests potential therapeutic applications for similar compounds in cancer treatment (Turov, 2020).

Antidepressant Properties : Research on benzo[b]thiophene derivatives, which share a structural motif with the compound of interest, indicates potential dual action at serotonin receptors and serotonin transporter, suggesting applications in the development of new antidepressant drugs (Orus et al., 2002).

Anti-Inflammatory and Analgesic Agents : Novel compounds derived from similar chemical frameworks have shown significant anti-inflammatory and analgesic activities, indicating the potential for developing new therapeutic agents in these areas (Abu‐Hashem et al., 2020).

Enzymatic Metabolism : Studies on the oxidative metabolism of structurally related antidepressants using human liver microsomes and other enzymatic systems can provide insights into the metabolic pathways and potential drug interactions of similar compounds (Hvenegaard et al., 2012).

properties

IUPAC Name

1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-17-15-18(2)23-21(16-17)25-24(32-23)27-12-10-26(11-13-27)22(28)5-4-14-33(29,30)20-8-6-19(31-3)7-9-20/h6-9,15-16H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFUQZITTQVDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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